Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an iodine atom, and an amino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require careful control of reaction parameters to ensure high yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while reduction of the iodine atom can produce deiodinated benzoate esters.
Scientific Research Applications
Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-iodo-3-(trifluoromethyl)benzoate: Similar structure but lacks the amino group.
Uniqueness
Methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate is unique due to the presence of all three functional groups (amino, iodine, and trifluoromethyl) on the benzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7F3INO2 |
---|---|
Molecular Weight |
345.06 g/mol |
IUPAC Name |
methyl 4-amino-3-iodo-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-5(9(10,11)12)7(14)6(13)3-4/h2-3H,14H2,1H3 |
InChI Key |
JRDZXQWUDVOATK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)C(F)(F)F |
Origin of Product |
United States |
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